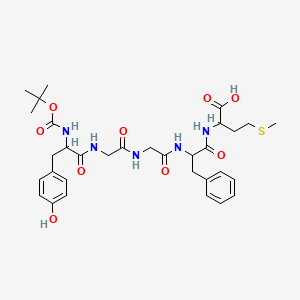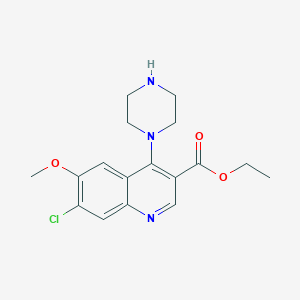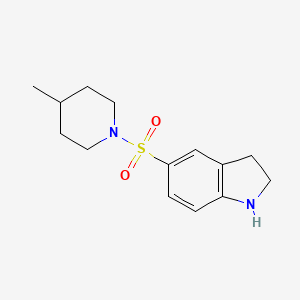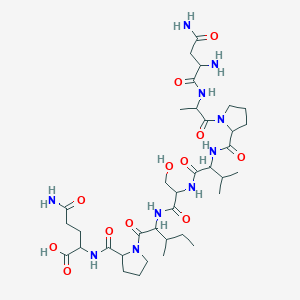
Boc-DL-Tyr-Gly-Gly-DL-Phe-DL-Met-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Boc-DL-Tyr-Gly-Gly-DL-Phe-DL-Met-OH: is a synthetic peptide compound. It is composed of several amino acids, including tyrosine, glycine, phenylalanine, and methionine, each protected by a tert-butoxycarbonyl (Boc) group. This compound is often used in peptide synthesis and research due to its stability and ability to form specific peptide bonds.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Boc-DL-Tyr-Gly-Gly-DL-Phe-DL-Met-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The Boc group is used to protect the amino acids during the synthesis process, preventing unwanted side reactions.
Starting Material: The synthesis begins with a resin-bound amino acid.
Deprotection: The Boc group is removed using trifluoroacetic acid (TFA).
Coupling: The next amino acid, protected by a Boc group, is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) and added to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The completed peptide is cleaved from the resin using a cleavage reagent like hydrogen fluoride (HF).
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.
化学反应分析
Types of Reactions: Boc-DL-Tyr-Gly-Gly-DL-Phe-DL-Met-OH can undergo various chemical reactions, including:
Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Disulfide bonds formed between cysteine residues can be reduced to free thiols.
Substitution: The Boc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: TFA for Boc deprotection, followed by the addition of new protecting groups.
Major Products:
Oxidation: Methionine sulfoxide or methionine sulfone.
Reduction: Free thiol groups.
Substitution: Peptides with different protecting groups or functional modifications.
科学研究应用
Chemistry: Boc-DL-Tyr-Gly-Gly-DL-Phe-DL-Met-OH is used in the study of peptide synthesis and structure-activity relationships. It serves as a model compound for developing new synthetic methods and understanding peptide behavior.
Biology: In biological research, this compound is used to study protein-protein interactions, enzyme-substrate interactions, and peptide-based drug design. It can be used to create peptide libraries for high-throughput screening.
Medicine: this compound is used in the development of peptide-based therapeutics. It can be modified to enhance its stability, bioavailability, and target specificity, making it a valuable tool in drug discovery.
Industry: In the pharmaceutical industry, this compound is used in the production of peptide drugs and as a reference standard for quality control. It is also used in the development of diagnostic assays and biosensors.
作用机制
The mechanism of action of Boc-DL-Tyr-Gly-Gly-DL-Phe-DL-Met-OH depends on its specific application. In general, peptides exert their effects by binding to specific molecular targets, such as receptors, enzymes, or other proteins. This binding can modulate the activity of the target, leading to various biological effects.
Molecular Targets and Pathways:
Receptors: Peptides can act as agonists or antagonists of receptors, influencing signal transduction pathways.
Enzymes: Peptides can inhibit or activate enzymes, affecting metabolic pathways.
Protein-Protein Interactions: Peptides can disrupt or stabilize protein-protein interactions, influencing cellular processes.
相似化合物的比较
Boc-D-Tyr-OH: A Boc-protected form of D-tyrosine, used in peptide synthesis.
Boc-Gly-Gly-Phe-Gly-OH: A tetrapeptide used as a cleavable linker in antibody-drug conjugates (ADCs).
Boc-Gly-Phe-Phe-OMe: A tripeptide with unique crystallographic properties, used in structural studies.
Uniqueness: Boc-DL-Tyr-Gly-Gly-DL-Phe-DL-Met-OH is unique due to its specific amino acid sequence and the presence of both D- and L-forms of amino acids. This configuration can influence its biological activity and stability, making it a valuable tool in research and drug development.
属性
IUPAC Name |
2-[[2-[[2-[[2-[[3-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H43N5O9S/c1-32(2,3)46-31(45)37-24(17-21-10-12-22(38)13-11-21)28(41)34-18-26(39)33-19-27(40)35-25(16-20-8-6-5-7-9-20)29(42)36-23(30(43)44)14-15-47-4/h5-13,23-25,38H,14-19H2,1-4H3,(H,33,39)(H,34,41)(H,35,40)(H,36,42)(H,37,45)(H,43,44) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXPQHPVFIVMOOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCC(=O)NCC(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCSC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H43N5O9S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
673.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![16-Ethoxy-9-methyl-5,7-dioxa-6lambda6-thiapentacyclo[10.8.0.02,9.04,8.013,18]icosa-13(18),14,16-triene 6,6-dioxide](/img/structure/B12111374.png)
![[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] [(2E)-3,7-dimethylocta-2,6-dienyl] carbonate](/img/structure/B12111381.png)

![Butanoic acid, 2-[(4-methoxyphenyl)sulfonyl]-3-methyl-](/img/structure/B12111394.png)

![1,4-Dihydropyrrolo[3,2-b]pyrrole](/img/structure/B12111405.png)
![2-[4-(4-Methoxyphenoxy)phenyl]ethan-1-amine](/img/structure/B12111407.png)

![1H-Benzimidazole, 1-[2-(1-piperidinyl)ethyl]-](/img/structure/B12111413.png)
![N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanamide](/img/structure/B12111414.png)

